molecular formula C15H14O4 B14032921 2-[(2-Methoxyphenyl)methoxy]benzoic acid CAS No. 820234-27-3

2-[(2-Methoxyphenyl)methoxy]benzoic acid

Cat. No.: B14032921
CAS No.: 820234-27-3
M. Wt: 258.27 g/mol
InChI Key: LUFLMHAOBDZYEL-UHFFFAOYSA-N
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Description

2-[(2-Methoxyphenyl)methoxy]benzoic acid is an organic compound with the molecular formula C15H14O4. It is a derivative of benzoic acid, where the carboxyl group is substituted with a 2-methoxyphenylmethoxy group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methoxyphenyl)methoxy]benzoic acid typically involves the esterification of benzoic acid derivatives. One common method is the reaction of 2-methoxyphenol with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is then hydrolyzed to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methoxyphenyl)methoxy]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carboxyl group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Formation of 2-[(2-Methoxyphenyl)methoxy]benzaldehyde or this compound.

    Reduction: Formation of 2-[(2-Methoxyphenyl)methoxy]benzyl alcohol.

    Substitution: Formation of nitro or halogenated derivatives of the compound.

Scientific Research Applications

2-[(2-Methoxyphenyl)methoxy]benzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2-Methoxyphenyl)methoxy]benzoic acid involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The aromatic ring and carboxyl group can also interact with enzymes and receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-Methoxyphenyl)methoxy]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

820234-27-3

Molecular Formula

C15H14O4

Molecular Weight

258.27 g/mol

IUPAC Name

2-[(2-methoxyphenyl)methoxy]benzoic acid

InChI

InChI=1S/C15H14O4/c1-18-13-8-4-2-6-11(13)10-19-14-9-5-3-7-12(14)15(16)17/h2-9H,10H2,1H3,(H,16,17)

InChI Key

LUFLMHAOBDZYEL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1COC2=CC=CC=C2C(=O)O

Origin of Product

United States

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